

Spectroscopic Analysis of 1,3-Benzenedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzenedisulfonic acid

Cat. No.: B1199292

[Get Quote](#)

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1,3-benzenedisulfonic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations to illustrate molecular structure and analytical workflows.

Molecular Structure

1,3-Benzenedisulfonic acid is an aromatic organic compound characterized by a benzene ring substituted with two sulfonic acid groups at the meta positions.

Caption: 2D structure of **1,3-Benzenedisulfonic acid**.

Spectroscopic Data

The following sections present the NMR and IR spectroscopic data for **1,3-Benzenedisulfonic acid**, primarily focusing on its more commonly available disodium salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for the disodium salt of **1,3-benzenedisulfonic acid**.

Table 1: ¹H NMR Spectroscopic Data for **1,3-Benzenedisulfonic Acid** Disodium Salt

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.94	d	H-4, H-6
7.78	t	H-5
7.27	s	H-2

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly based on experimental conditions.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **1,3-Benzenedisulfonic Acid Disodium Salt**

Chemical Shift (δ) ppm	Assignment
146.65	C-1, C-3
131.60	C-5
128.25	C-4, C-6
122.20	C-2

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly based on experimental conditions.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the solid form of **1,3-benzenedisulfonic acid** disodium salt, typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Table 3: FT-IR Spectroscopic Data for **1,3-Benzenedisulfonic Acid Disodium Salt**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500	Broad	O-H stretch (from absorbed water)
3000-3100	Medium	Aromatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C ring stretch
1250-1120	Strong	S=O asymmetric stretch
1080-1010	Strong	S=O symmetric stretch
1000-650	Strong	C-S stretch and aromatic C-H out-of-plane bending

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of **1,3-benzenedisulfonic acid** or its disodium salt.

NMR Spectroscopy Protocol

[Click to download full resolution via product page](#)

Caption: Generalized workflow for NMR spectroscopic analysis.

Detailed Steps:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1,3-benzenedisulfonic acid** disodium salt.

- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O), as the compound is highly soluble in water.
- Add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing.
- Transfer the solution to a clean, dry 5 mm NMR tube.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the D₂O solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
- Data Processing:
 - Apply a Fourier transform to the raw free induction decay (FID) data.
 - Perform phase and baseline corrections on the resulting spectra.
 - Reference the chemical shifts of the spectra to the internal standard (DSS at 0 ppm).
 - Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and theoretical predictions.

IR Spectroscopy Protocol (ATR-FTIR)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

- Sample Preparation and Setup:
 - Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]
 - Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
 - Place a small amount of the solid **1,3-benzenedisulfonic acid** disodium salt powder onto the center of the ATR crystal.[2]
 - Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[3]
- Data Acquisition:
 - Collect the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing and Analysis:
 - If required by the software, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
 - Identify the wavenumbers of the significant absorption peaks in the spectrum.
 - Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [scirp.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. jascoinc.com [jascoinc.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Benzenedisulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199292#spectroscopic-data-of-1-3-benzenedisulfonic-acid-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com